molecular formula C13H18INO B3283934 1-Benzyl-1-methyl-4-oxopiperidinium iodide CAS No. 77542-27-9

1-Benzyl-1-methyl-4-oxopiperidinium iodide

Cat. No. B3283934
Key on ui cas rn: 77542-27-9
M. Wt: 331.19 g/mol
InChI Key: GXCBGFSXHBBEFW-UHFFFAOYSA-M
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Patent
US08754100B2

Procedure details

Iodomethane (20.2 ml) was added to a solution of 1-benzyl-4-piperidone (50 ml) in acetone (300 ml) and the mixture was stirred at room temperature overnight. The deposited crystals were collected and washed with acetone to obtain a title compound (77.1 g).
Quantity
20.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][CH3:2].[CH2:3]([N:10]1[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CC(C)=O>[I-:1].[CH2:3]([N+:10]1([CH3:2])[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
20.2 mL
Type
reactant
Smiles
IC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The deposited crystals were collected
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[I-].C(C1=CC=CC=C1)[N+]1(CCC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 77.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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